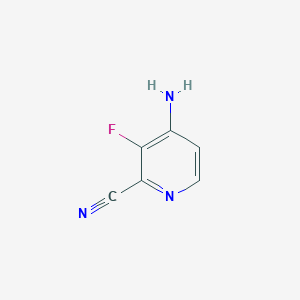
4-Amino-3-fluoropicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-fluoropicolinonitrile is a chemical compound with the molecular formula C₆H₄FN₃ It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 3-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoropicolinonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the fluorination of 3,4,5,6-tetrachloropicolinonitrile, followed by amination and other subsequent reactions. The general steps are as follows :
Fluorination: 3,4,5,6-tetrachloropicolinonitrile is treated with a fluoride ion source to produce 3-chloro-4,5,6-trifluoropicolinonitrile.
Amination: The trifluoropicolinonitrile is then aminated using ammonia to yield 4-amino-3-chloro-5,6-difluoropicolinonitrile.
Hydrazine Reaction: The fluoro substituent in the 6-position is reacted with hydrazine to produce 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile.
Halogenation: The hydrazinopicolinonitrile is halogenated with a chlorine, bromine, or iodine source.
Hydrolysis and Esterification: The halopicolinonitrile is hydrolyzed and esterified with a strong acid and an alcohol.
Coupling: The final product is obtained through coupling with an aryl, alkyl, or alkenyl metal compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Amino-3-fluoropicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 3-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substituted Picolinonitriles: Products with various substituents replacing the fluorine atom.
Oxidized and Reduced Derivatives: Compounds with modified amino groups.
Coupled Products: Complex molecules formed through coupling reactions.
科学的研究の応用
4-Amino-3-fluoropicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 4-Amino-3-fluoropicolinonitrile involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: Similar structure but lacks the amino group at the 4-position.
4-Amino-3-chloro-5-fluoro-6-(substituted)picolinates: Similar compounds with different substituents at the 6-position.
Uniqueness
4-Amino-3-fluoropicolinonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H4FN3 |
|---|---|
分子量 |
137.11 g/mol |
IUPAC名 |
4-amino-3-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-4(9)1-2-10-5(6)3-8/h1-2H,(H2,9,10) |
InChIキー |
AACHLDPMNHJVRM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1N)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B12870611.png)
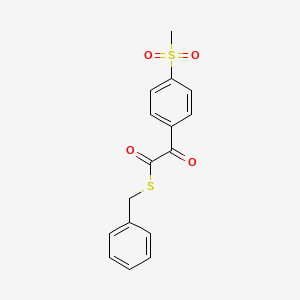
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)
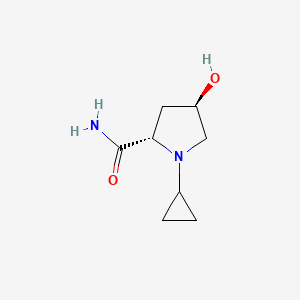
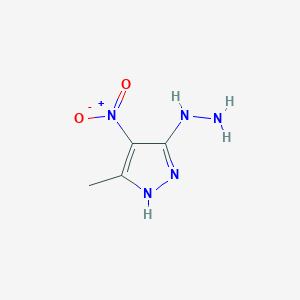
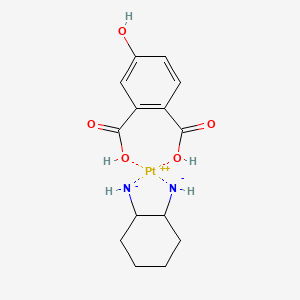
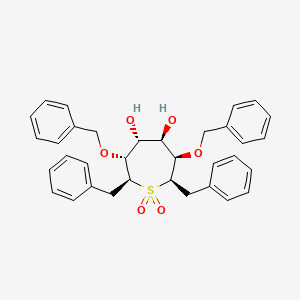
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
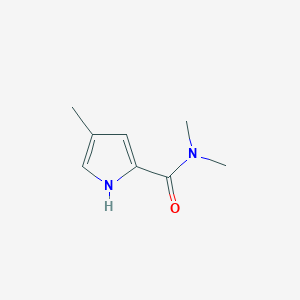
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
